molecular formula C13H20O2Si B1650281 Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 116585-12-7

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No. B1650281
M. Wt: 236.38 g/mol
InChI Key: UCCLHEPNJOIMJP-UHFFFAOYSA-N
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Patent
US05561119

Procedure details

A solution of 2-hydroxybenzaldehyde (500 mg, 0.44 ml, 4.09 mmol), imidazole (685 mg) and tert-butyldimethylsilyl chloride (680 mg) in DMF is stirred for 24 hours at room temperature. After hydrolysis and customary extraction, chromatography gives 28 (890 mg, 93%).
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
685 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].N1C=CN=C1.[Si:15](Cl)([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16]>CN(C=O)C>[Si:15]([O:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
0.44 mL
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
685 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
680 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After hydrolysis and customary extraction, chromatography

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 890 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.